Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]-
Description
Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique chemical structure, which includes an amide group, an amino group, and a methoxyphenoxy group
Properties
CAS No. |
1152498-90-2 |
|---|---|
Molecular Formula |
C13H19N3O4 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-(2-amino-4-methoxyphenoxy)-N-(ethylcarbamoyl)propanamide |
InChI |
InChI=1S/C13H19N3O4/c1-4-15-13(18)16-12(17)8(2)20-11-6-5-9(19-3)7-10(11)14/h5-8H,4,14H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
QWSVDTXKNAPXGX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC(=O)C(C)OC1=C(C=C(C=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-amino-4-methoxyphenol with ethyl isocyanate to form an intermediate, which is then further reacted with propanoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the amide group can produce primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of propanamide compounds exhibit promising anticancer properties. For instance, a study synthesized various propanamide derivatives and evaluated their cytotoxic effects on cancer cell lines. The results showed that certain derivatives had low IC50 values, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin.
2. Mechanism of Action
The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells. Studies have shown that propanamide derivatives can disrupt cell cycle progression and promote cell death through various pathways, including caspase activation and mitochondrial dysfunction .
Case Studies
Case Study 1: Synthesis and Evaluation
A comprehensive study conducted by Aziz-ur-Rehman et al. synthesized several propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole. These compounds were evaluated for their anticancer potential against human cancer cell lines. The study confirmed the successful synthesis of these compounds with yields ranging from 73% to 85% and demonstrated their efficacy in inhibiting cancer cell proliferation .
Case Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of propanamide derivatives. By modifying the substituents on the phenoxy group, researchers identified key structural features that enhance anticancer activity. This approach allowed for the optimization of compounds with improved potency and selectivity against specific cancer types .
Other Biological Activities
1. Antimicrobial Properties
Preliminary studies suggest that similar compounds exhibit antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. This broad-spectrum activity positions propanamide derivatives as potential candidates for developing new antimicrobial agents.
2. Enzyme Inhibition
Research indicates that propanamide compounds may inhibit enzymes involved in metabolic pathways relevant to various diseases, including neurodegenerative disorders. Such inhibitory actions could lead to therapeutic applications in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenoxy)propanamide
- 2-(2-methoxyphenoxy)ethylamine
- 1-(4-carbazolyl-oxy-3 [2-(2-methoxyphenoxy)-ethylamino]-2-propanol
Uniqueness
Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactivity and versatility in various chemical and biological contexts.
Biological Activity
Propanamide, specifically the compound 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 264.33 g/mol. The structure consists of a propanamide backbone with an ethylamino carbonyl group and a methoxyphenoxy moiety, which contributes to its unique biological properties.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : Studies have shown that propanamide derivatives can inhibit the growth of certain bacterial strains. The presence of the methoxyphenoxy group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This action may be beneficial in treating conditions characterized by chronic inflammation.
- Antioxidant Properties : The presence of the methoxy group is associated with antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of propanamide derivatives similar to 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- :
Case Studies
-
Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various propanamide derivatives. The results indicated that compounds with a methoxy substituent exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in infectious diseases . -
Anti-inflammatory Mechanism :
In a preclinical model of arthritis, administration of propanamide derivatives resulted in decreased joint swelling and reduced levels of inflammatory markers such as IL-6 and TNF-alpha. This suggests that these compounds could be explored for their utility in treating autoimmune conditions . -
Cytotoxicity in Cancer Cells :
An investigation into the cytotoxic effects of propanamide compounds on various cancer cell lines revealed that these compounds could induce apoptosis via the mitochondrial pathway. This was evidenced by increased levels of caspase-3 and -9 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
